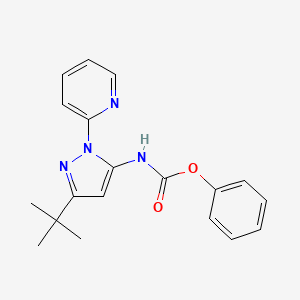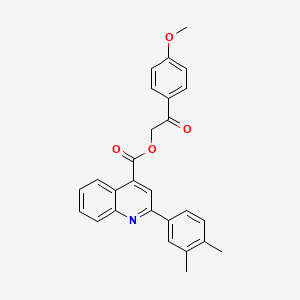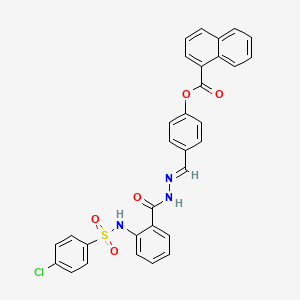
3-(3-p-Tolylisoxazol-5-yl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-p-Tolylisoxazol-5-yl)propan-1-ol is an organic compound with the molecular formula C13H15NO2 and a molecular weight of 217.26 g/mol . This compound features an isoxazole ring substituted with a p-tolyl group and a propanol side chain. It is commonly used in research and development due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-p-Tolylisoxazol-5-yl)propan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of p-tolylhydrazine with an α,β-unsaturated carbonyl compound to form the isoxazole ring, followed by the addition of a propanol group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are adjusted to maximize efficiency and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
3-(3-p-Tolylisoxazol-5-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The isoxazole ring can be reduced under specific conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used.
Major Products
Oxidation: Formation of 3-(3-p-Tolylisoxazol-5-yl)propanal or 3-(3-p-Tolylisoxazol-5-yl)propanone.
Reduction: Formation of reduced isoxazole derivatives.
Substitution: Formation of brominated or nitrated derivatives.
Aplicaciones Científicas De Investigación
3-(3-p-Tolylisoxazol-5-yl)propan-1-ol has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(3-p-Tolylisoxazol-5-yl)propan-1-ol involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, potentially modulating their activity. The propanol side chain may enhance the compound’s solubility and bioavailability .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(3-Phenylisoxazol-5-yl)propan-1-ol
- 3-(3-(4-Fluorophenyl)isoxazol-5-yl)propan-1-ol
- 3-(3-(4-Chlorophenyl)isoxazol-5-yl)propan-1-ol
- 3-(3-(4-Bromophenyl)isoxazol-5-yl)propan-1-ol
Uniqueness
3-(3-p-Tolylisoxazol-5-yl)propan-1-ol is unique due to the presence of the p-tolyl group, which can influence its chemical reactivity and biological activity. This substitution can enhance its interactions with specific molecular targets and improve its overall properties compared to similar compounds .
Propiedades
Fórmula molecular |
C13H15NO2 |
|---|---|
Peso molecular |
217.26 g/mol |
Nombre IUPAC |
3-[3-(4-methylphenyl)-1,2-oxazol-5-yl]propan-1-ol |
InChI |
InChI=1S/C13H15NO2/c1-10-4-6-11(7-5-10)13-9-12(16-14-13)3-2-8-15/h4-7,9,15H,2-3,8H2,1H3 |
Clave InChI |
QKAROQYAMWBNGP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=NOC(=C2)CCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-chlorobenzyl)-4-[4-(2-methylbenzyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12047978.png)
![(2Z)-2-{[3-(4-methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B12047982.png)

![N'-[(E)-(3-chlorophenyl)methylidene]-2-hydroxy-4-oxo-1-(prop-2-en-1-yl)-1,4-dihydroquinoline-3-carbohydrazide](/img/structure/B12047990.png)


![(S)-8-Chloro-3-methyl-5-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-ol hydrochloride](/img/structure/B12048023.png)
![[4-[(E)-(acetylhydrazinylidene)methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate](/img/structure/B12048029.png)


![2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B12048043.png)

![4'-Hydroxy[1,1'-biphenyl]-4-yl 2-[perfluoro-4-morpholinylmethyl]-perfluoropropanoate](/img/structure/B12048054.png)

